Phenylferricrocin-iron
Description
Properties
Molecular Formula |
C34H51FeN9O12 |
|---|---|
Molecular Weight |
833.7 g/mol |
IUPAC Name |
N-[3-[(2S,5S,8S,14R)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-14-benzyl-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide;iron |
InChI |
InChI=1S/C34H51N9O12.Fe/c1-21(44)41(53)15-7-12-25-31(49)35-20-30(48)38-28(18-24-10-5-4-6-11-24)32(50)36-19-29(47)37-26(13-8-16-42(54)22(2)45)33(51)40-27(34(52)39-25)14-9-17-43(55)23(3)46;/h4-6,10-11,25-28,53-55H,7-9,12-20H2,1-3H3,(H,35,49)(H,36,50)(H,37,47)(H,38,48)(H,39,52)(H,40,51);/t25-,26-,27-,28+;/m0./s1 |
InChI Key |
SJKVBDKBQHKHPK-OVSNALSBSA-N |
Isomeric SMILES |
CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O.[Fe] |
Canonical SMILES |
CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O.[Fe] |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis and Modification
The preparation of this compound begins with the synthesis of the phenyl-substituted siderophore ligand. While no explicit protocols are provided in the cited sources, analogous methods for siderophore derivatization suggest the following steps:
-
Functionalization of ferricrocin precursors : Introducing phenyl groups via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) at specific positions on the siderophore backbone.
-
Protection/deprotection strategies : Temporary blocking of hydroxamate groups during phenyl group installation to prevent undesired side reactions.
-
Purification : Chromatographic techniques (e.g., HPLC with C18 columns) to isolate the phenyl-modified ligand.
Iron Chelation
The ligand is subsequently complexed with Fe³⁺ under controlled conditions:
Procedure :
-
Dissolve the phenylferricrocin ligand in a degassed mixture of methanol and aqueous ammonium acetate (pH 6.5–7.0) to prevent oxidation.
-
Add FeCl₃·6H₂O in a 1:1 molar ratio under inert atmosphere (N₂ or Ar).
-
Stir at 40–50°C for 12–24 hours, monitoring reaction progress via UV-vis spectroscopy (absorption maxima near 450 nm indicative of Fe³⁺-hydroxamate charge-transfer bands).
-
Concentrate the solution under reduced pressure and precipitate the complex by adding diethyl ether.
-
Isolate the product via centrifugation and wash with cold ether to remove unreacted ligand.
Critical Parameters :
-
pH control : Maintaining slightly acidic to neutral pH prevents Fe³⁺ hydrolysis.
-
Oxygen exclusion : Minimizes redox cycling between Fe³⁺ and Fe²⁺.
-
Stoichiometry : Excess ligand ensures complete complexation and reduces free iron concentrations.
Analytical Characterization
Spectroscopic Methods
-
UV-vis Spectroscopy : Confirms successful complexation through shifts in absorption maxima. Ferricrocin derivatives typically exhibit λ<sub>max</sub> at 425–460 nm.
-
Mössbauer Spectroscopy : Provides oxidation state and coordination environment data for the iron center. Quadrupole splitting values of 0.6–0.8 mm/s and isomer shifts of 0.3–0.4 mm/s are characteristic of high-spin Fe³⁺ in octahedral geometry.
-
NMR : Paramagnetic broadening complicates <sup>1</sup>H NMR, but <sup>13</sup>C NMR can resolve ligand framework modifications.
X-ray Fluorescence (XRF)
Recent advancements in XRF permit quantification of iron content in insoluble complexes. In a representative protocol:
-
Immobilize this compound on a solid support (e.g., silica beads).
-
Dry samples in multi-well plates and irradiate with X-rays (10–50 keV).
-
Detect Fe Kα emissions at 6.4 keV, correlating fluorescence intensity with iron concentration via calibration curves.
Challenges and Optimization Strategies
Comparative Analysis with Analogous Ferric Complexes
Industrial and Pharmacological Considerations
Large-scale synthesis necessitates:
Chemical Reactions Analysis
Types of Reactions: Phenylferricrocin-Iron undergoes several types of chemical reactions, including:
Substitution: Ligand substitution reactions can take place, where the hydroxamate groups can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium dithionite and ascorbic acid are frequently used.
Substitution: Ligand substitution reactions often require the presence of competing ligands and controlled pH.
Major Products: The major products of these reactions include various iron complexes with different ligands, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
Phenylferricrocin-Iron has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study iron chelation and transport mechanisms.
Biology: The compound is crucial in understanding bacterial iron acquisition and its role in pathogenesis.
Industry: It is used in the production of iron supplements and as a catalyst in various chemical reactions.
Mechanism of Action
Phenylferricrocin-Iron exerts its effects by binding to iron and facilitating its transport across cell membranes. The compound interacts with specific receptors on the bacterial cell surface, such as the ferrichrome-iron receptor, which mediates the uptake of the iron-siderophore complex . This process is energy-dependent and involves the TonB protein, which couples energy from the cytoplasmic membrane to the transport system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Iron-Phenanthroline Complexes
Iron(III) complexes with phenanthroline-based ligands, such as [Fe(phen)Cl₃(DMSO)], share structural motifs with Phenylferricrocin-iron, particularly in their use of nitrogen-donor ligands for Fe³⁺ coordination. Key differences include:
- Stability : Phenanthroline complexes exhibit high thermodynamic stability (log β ~ 21 for Fe²⁺-phenanthroline), but their Fe³⁺ analogs may hydrolyze in aqueous media. This compound’s phenyl groups could sterically hinder hydrolysis, improving stability under physiological conditions .
Table 1: Structural Comparison
Hemin and Iron-Porphyrin Complexes
Hemin (ferriprotoporphyrin IX chloride) is a naturally occurring Fe³⁺-porphyrin complex critical for oxygen transport. Comparatively:
- Functionality : Hemin’s porphyrin ring enables reversible oxygen binding, whereas this compound’s synthetic ligand may prioritize iron storage or targeted release .
- Bioavailability : Hemin is absorbed via heme carrier protein 1 (HCP1), while synthetic complexes like this compound might rely on passive diffusion or endocytosis, affecting therapeutic efficiency .
Comparison with Functionally Similar Compounds
Polysaccharide-Iron Complexes
Polysaccharide-iron complexes (e.g., Niferex®) are oral supplements where iron is non-covalently bound to carbohydrate polymers. Key contrasts:
- Molecular Weight : Polysaccharide complexes (MW ~ 150–300 kDa) are larger than this compound, likely affecting renal clearance and tissue penetration .
- Iron Release : Polysaccharide complexes release iron gradually in the intestine, whereas this compound’s release kinetics depend on ligand degradation or redox activity .
Table 2: Functional Comparison
Prussian Blue (Ferric Hexacyanoferrate)
Prussian blue, an Fe³⁺-Fe²⁺ cyanide complex, is used to treat heavy metal poisoning. Unlike this compound:
Key Research Findings and Contradictions
- Solubility vs. Efficacy : Soluble iron compounds (e.g., ferric ammonium citrate) show superior absorption vs. insoluble forms (e.g., ferric oxide) . This compound’s lipophilicity may enhance cellular uptake but reduce aqueous solubility, necessitating formulation optimizations .
- Iron Content : Phycomyces ferritin has half the iron content per molecule vs. horse ferritin, highlighting how ligand design impacts iron storage capacity. This compound’s ligand could similarly modulate iron loading .
Q & A
Basic Research Questions
Q. What established methodologies are used to synthesize Phenylferlicrocin-iron, and how can purity be validated?
- Answer : Synthesis typically involves ligand-exchange reactions between phenylferric compounds and iron chelators under controlled pH and temperature. Purity validation requires a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) for assessing chemical homogeneity.
- Mass Spectrometry (MS) to confirm molecular weight and isotopic patterns.
- Elemental Analysis to verify iron-to-ligand stoichiometry.
- UV-Vis Spectroscopy to monitor characteristic absorption bands (e.g., 420 nm for iron coordination) .
Q. How do researchers determine the stability of Phenylferricrocin-iron under varying physiological conditions?
- Answer : Stability studies employ:
- pH Titration Experiments to assess structural integrity across pH 2–8.
- Thermogravimetric Analysis (TGA) for thermal stability.
- Kinetic Studies using stopped-flow spectrophotometry to quantify degradation rates in simulated biological fluids (e.g., plasma, lysosomal buffers) .
Q. What spectroscopic techniques are critical for characterizing this compound’s coordination geometry?
- Answer :
- Mössbauer Spectroscopy to determine iron oxidation states and ligand-field symmetry.
- Electron Paramagnetic Resonance (EPR) for identifying paramagnetic centers.
- X-ray Absorption Spectroscopy (XAS) to resolve bond lengths and angles in the iron-ligand complex .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved (e.g., conflicting EPR and XAS results)?
- Answer : Contradictions often arise from sample heterogeneity or measurement artifacts. Mitigation strategies include:
- Cross-Validation : Replicate experiments using independent methods (e.g., pairing EPR with magnetic susceptibility measurements).
- Sample Purity Reassessment : Use HPLC-MS to rule out impurities affecting spectral baselines.
- Collaborative Analysis : Engage interdisciplinary teams to reconcile discrepancies (e.g., crystallographers and spectroscopists) .
Q. What frameworks (e.g., PICOT, FINER) are suitable for designing studies on this compound’s bioactivity?
- Answer :
- PICOT Framework :
- Population : Cell lines or animal models with iron dysregulation.
- Intervention : Dose-response studies of this compound.
- Comparison : Existing iron chelators (e.g., deferoxamine).
- Outcome : Metrics like iron mobilization efficiency or cytotoxicity.
- Time : Acute (24–72 hr) vs. chronic (weeks) exposure .
- FINER Criteria : Ensure the study is feasible (lab resources), novel (unexplored chelation mechanisms), and ethically compliant (e.g., minimizing animal use) .
Q. How should researchers address reproducibility challenges in this compound synthesis across labs?
- Answer : Adopt standardized protocols aligned with the Beilstein Journal’s guidelines:
- Detailed Metadata : Document batch-specific variables (e.g., solvent purity, stirring rates).
- Open-Source Repositories : Share raw spectral data and crystallographic files via platforms like Zenodo.
- Inter-Lab Calibration : Use reference samples to validate instrumentation accuracy .
Q. What systematic review methodologies are applicable to consolidate fragmented data on this compound’s redox behavior?
- Answer : Follow the Cochrane Handbook’s PRISMA framework:
- Search Strategy : Keywords like “this compound AND redox dynamics” across PubMed, Scopus, and specialized databases.
- Data Extraction : Tabulate redox potentials, experimental conditions, and measurement techniques from eligible studies.
- Risk of Bias Assessment : Evaluate methodological rigor (e.g., blinding in kinetic assays) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
